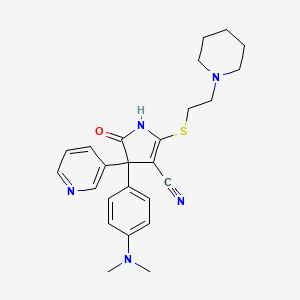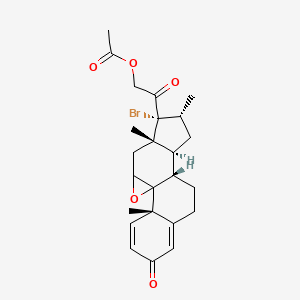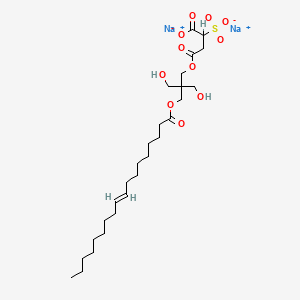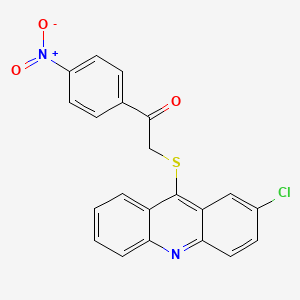
trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine-1-ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine-1-ethanol dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring, a fluorophenyl group, and a trifluoromethyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine-1-ethanol dihydrochloride involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Indene Derivative: The initial step involves the synthesis of the indene derivative through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group modifications.
Introduction of the Piperazine Ring: The indene derivative is then reacted with piperazine under controlled conditions to form the desired piperazine-indenyl intermediate.
Addition of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorinated benzene derivative.
Final Functionalization: The final step involves the addition of the ethanol group and the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine-1-ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the indene or piperazine rings, allowing for the synthesis of derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted indenes or piperazines.
Scientific Research Applications
Trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine-1-ethanol dihydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: It is used as a tool compound to study receptor interactions and signal transduction pathways in various biological systems.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine-1-ethanol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Fluorophenyl)-2,3-dihydro-1H-inden-1-yl)piperazine-1-ethanol
- **4-(3-(4-Fluorophenyl)-2,3-dihydro-1H-inden-1-yl)piperazine-1-methanol
- **4-(3-(4-Fluorophenyl)-2,3-dihydro-1H-inden-1-yl)piperazine-1-propanol
Uniqueness
Trans-4-(3-(4-Fluorophenyl)-2,3-dihydro-6-(trifluoromethyl)-1H-inden-1-yl)piperazine-1-ethanol dihydrochloride stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable candidate for drug development and other applications.
Properties
CAS No. |
85118-23-6 |
|---|---|
Molecular Formula |
C22H26Cl2F4N2O |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
2-[4-[(1S,3R)-3-(4-fluorophenyl)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H24F4N2O.2ClH/c23-17-4-1-15(2-5-17)19-14-21(28-9-7-27(8-10-28)11-12-29)20-13-16(22(24,25)26)3-6-18(19)20;;/h1-6,13,19,21,29H,7-12,14H2;2*1H/t19-,21+;;/m1../s1 |
InChI Key |
BUCOJINYCJKMRH-NPGCWXMXSA-N |
Isomeric SMILES |
C1CN(CCN1CCO)[C@H]2C[C@@H](C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


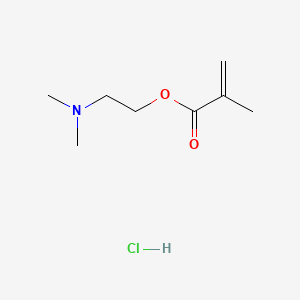
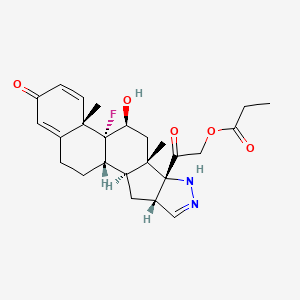
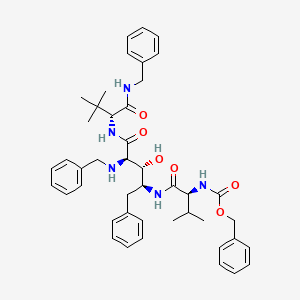
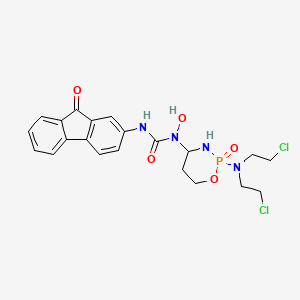

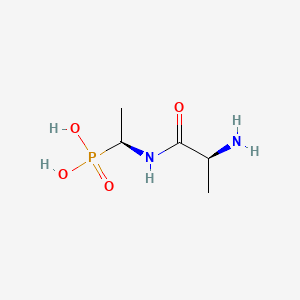
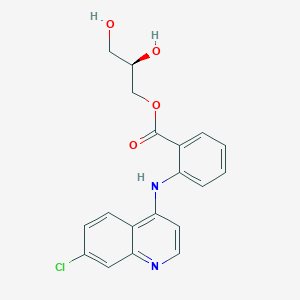
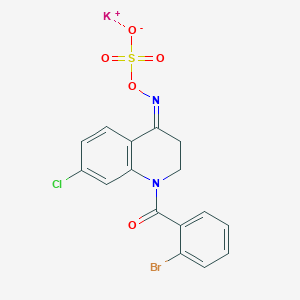
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)
